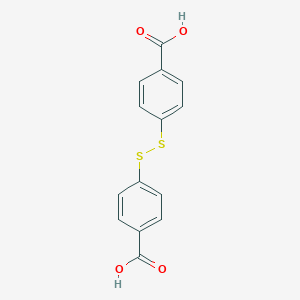

4,4'-Dithiobisbenzoic acid

Description

Significance of Aromatic Dithiobiscarboxylic Acids in Chemical Science

Aromatic dicarboxylic acids are a fundamental class of monomers in polymer chemistry, prized for their ability to form robust, thermally stable polymer chains. nih.govmdpi.com The introduction of a disulfide (-S-S-) linkage into the aromatic backbone, as seen in aromatic dithiobiscarboxylic acids like 4,4'-Dithiobisbenzoic acid, adds a layer of functionality that has captured the attention of materials scientists. chemrxiv.org This disulfide bond is the key to creating "smart" materials. It is a dynamic covalent bond, meaning it can be reversibly broken and reformed under specific chemical conditions, particularly in response to redox (reduction-oxidation) stimuli. rsc.orgnih.gov

This redox-responsiveness is of paramount importance in various fields. For instance, the concentration of certain reducing agents, like glutathione (B108866), is significantly higher in tumor microenvironments compared to healthy tissues. nih.govmdpi.com This differential provides a built-in trigger for materials designed for targeted drug delivery. Polymers and other materials incorporating the disulfide linkage can be engineered to be stable under normal physiological conditions but to disassemble and release their payload upon encountering the reducing environment of a tumor. mdpi.comnih.gov

Beyond the disulfide bond, the aromatic rings and carboxylic acid groups also play crucial roles. The aromatic nature of the backbone contributes to the thermal and mechanical stability of the resulting polymers, making them suitable for high-performance applications. nih.govmdpi.com The carboxylic acid groups provide sites for further chemical modification and are essential for the polymerization process, typically through reactions with diamines to form polyamides or with metal ions to create metal-organic frameworks (MOFs). nih.govsci-hub.se

Evolution of Research Perspectives on this compound

Historically, research into dithiobisbenzoic acids was often focused on fundamental organic synthesis and the characterization of their basic properties. dtic.mil However, the last few decades have witnessed a significant shift in research perspectives. The growing understanding of the unique properties of the disulfide bond has propelled this compound from a simple organic molecule to a key building block in the field of functional materials.

Early research into polymers containing this diacid laid the groundwork by demonstrating the feasibility of incorporating the disulfide linkage into polymer backbones and studying the resulting material's basic properties. nih.gov The true evolution, however, began with the recognition of the potential for creating stimuli-responsive materials. This led to a surge in research focused on developing "smart" polymers for applications such as controlled drug delivery, self-healing materials, and sensors. chemrxiv.orgrsc.org

More recently, the advent of metal-organic frameworks (MOFs) has opened up another exciting frontier for this compound. MOFs are crystalline materials with a porous structure, constructed from metal ions or clusters linked together by organic molecules. The use of this compound as an organic linker has enabled the creation of redox-responsive MOFs. sci-hub.seresearchgate.netresearchgate.net These materials combine the high porosity and surface area of MOFs with the stimuli-responsive nature of the disulfide bond, making them highly promising for applications in targeted drug delivery, catalysis, and separations. researchgate.netnih.govmdpi.com Researchers have explored the use of various metal nodes, such as zirconium, in combination with this linker to create MOFs with tailored properties. researchgate.netresearchgate.netcsic.es

Scope and Research Objectives for Advanced Applications of this compound

The current and future research objectives for the advanced applications of this compound are centered on harnessing its unique chemical features to address challenges in materials science and biomedicine. A primary objective is the development of more sophisticated and efficient drug delivery systems. This includes designing polymers and MOFs that can not only release drugs in response to redox stimuli but also be targeted to specific cells or tissues. nih.gov The goal is to create systems that can deliver therapeutic agents directly to the site of disease, minimizing side effects and improving treatment efficacy.

Another key research area is the development of self-healing materials. The reversible nature of the disulfide bond makes it an ideal candidate for creating polymers that can repair themselves after damage. chemrxiv.org Research in this area is focused on optimizing the self-healing process and developing materials with robust mechanical properties.

Furthermore, the porous and functional nature of MOFs synthesized with this compound makes them attractive for applications in catalysis and separations. The disulfide bonds within the framework can be used to control the access of molecules to the active sites or to create responsive separation membranes.

To achieve these objectives, researchers are focusing on several key areas:

Synthesis and Characterization: Developing new and efficient methods for synthesizing polymers and MOFs with precise control over their structure and properties. nih.govnih.govrsc.org This includes exploring different polymerization techniques and reaction conditions.

Property-Structure Relationships: Understanding how the molecular structure of the polymers and MOFs influences their macroscopic properties, such as their mechanical strength, thermal stability, and responsiveness to stimuli. nih.govmdpi.com

Performance in Application-Specific Contexts: Evaluating the performance of these materials in realistic environments, such as in biological systems for drug delivery or under mechanical stress for self-healing applications.

The following tables summarize some of the key research findings in the application of this compound in advanced materials.

Table 1: Properties of Polyamides Derived from this compound

| Diamine Monomer | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (°C) |

|---|

Data sourced from a study on novel aromatic-aliphatic polyamides. nih.gov

Table 2: Synthesis and Properties of a Zirconium-based MOF with this compound

| Parameter | Value |

|---|---|

| Metal Node | Zirconium (Zr) |

| Organic Linker | This compound (DTBA) |

| Synthesis Method | Hydrothermal |

| Synthesis Temperature | 400°C |

| Particle Size | < 200 nm |

| Zeta Potential | +35 mV |

Data sourced from a study on a redox-responsive MOF for anticancer drug delivery. csic.es

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-[(4-carboxyphenyl)disulfanyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4S2/c15-13(16)9-1-5-11(6-2-9)19-20-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMSSMZJKUMFEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)SSC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151123 | |

| Record name | 4,4'-Dithiodibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155-51-7 | |

| Record name | 4,4'-Dithiodibenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1155-51-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dithiodibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Advancements for 4,4 Dithiobisbenzoic Acid and Its Derivatives

Established Synthetic Pathways and Precursor Chemistry

The primary and most well-established synthetic route to 4,4'-dithiobisbenzoic acid (DTB) involves the oxidation of its precursor, 4-mercaptobenzoic acid (4-MBA). This conversion relies on the formation of a disulfide (S–S) bond from two thiol (–SH) groups. The bifunctional nature of 4-MBA, containing both a thiol and a carboxylic acid group, makes it a critical starting material.

Commonly, the synthesis is achieved by dissolving 4-mercaptobenzoic acid in a basic aqueous solution, such as aqueous ammonia (B1221849) or sodium hydroxide, followed by oxidation. A variety of oxidizing agents can be employed for this transformation, with hydrogen peroxide often being a preferred reagent due to its efficiency and relatively clean reaction profile. Other oxidants like dimethyl sulfoxide (B87167) (DMSO) can also be used. The reaction is typically performed in a solvent such as a mixture of water and an organic solvent like ethanol (B145695) or acetic acid. Following the oxidation, the product, this compound, is precipitated from the solution by acidification, for instance with hydrochloric acid, and can then be collected by filtration.

Another documented method involves the diazotization of 4-aminobenzoic acid, followed by a reaction with sodium disulfide to yield the dithiobisbenzoic acid. This pathway provides an alternative starting from a different commercially available precursor. The core of DTB synthesis remains the controlled oxidation of the corresponding thiol, a fundamental reaction in organosulfur chemistry.

The precursor, 4-mercaptobenzoic acid, can itself be synthesized through several methods. One industrial approach starts with 4-chlorobenzoic acid, which is reacted with sodium methyl mercaptide. Other routes include the thiolation of 4-bromobenzoic acid using thiourea, followed by hydrolysis. The selection of the precursor and the specific synthetic route can be influenced by factors such as raw material cost, scalability, and desired purity of the final product.

Development of Novel Synthesis Methodologies

Recent advancements in materials science, particularly in the field of metal-organic frameworks (MOFs) and coordination polymers, have driven the development of new synthetic methodologies involving this compound and its precursors.

Hydrothermal and Solvothermal Synthetic Approaches

Hydrothermal and solvothermal syntheses have become powerful methods for creating crystalline coordination polymers. acs.orgresearchgate.netrsc.org These techniques involve heating reagents in a sealed vessel (an autoclave) with water (hydrothermal) or an organic solvent (solvothermal) at temperatures above their boiling points. researchgate.netrsc.org The resulting autogenous pressure and elevated temperatures can facilitate the dissolution of reactants and promote the crystallization of complex, extended network structures that are inaccessible under standard atmospheric conditions. rsc.orgazom.com

In the context of DTB, these methods are not typically used for the synthesis of the acid itself, but rather to construct novel MOFs where DTB acts as an organic linker molecule. nih.gov For example, a nickel-based MOF was synthesized using 4,4′-biphenyl dicarboxylic acid (a structurally related linker) via a one-step hydrothermal process at 180 °C for 10 hours. nih.gov Similarly, a copper-based coordination polymer was formed using a solvothermal reaction in a 50% aqueous ethanol solution at 180 °C for one day. chemicalland21.com These high-temperature conditions can sometimes lead to in situ transformations of the initial reactants. chemicalland21.com

Table 1: Examples of Hydrothermal/Solvothermal Conditions for MOF Synthesis

| Metal Ion | Linker(s) | Solvent | Temperature (°C) | Time (h) | Ref |

| Ni(II) | 4,4′-biphenyl dicarboxylic acid | DMF/Ethanol/Water | 180 | 10 | nih.gov |

| Cu(II) | Terephthalic acid, 4,4′-bipyridine | 50% aq. Ethanol | 180 | 24 | chemicalland21.com |

| Cd(II) | Terephthalic acid, Pyridine-4-carboxylic acid | DMF/Ethanol | 120 | 48 | acs.org |

| Cu(I) | 4,4'-bipyridine (B149096) | Water | 140 | 24 | azom.com |

In Situ Ligand Formation Strategies via S–S Bond Formation

A particularly innovative strategy in the synthesis of coordination polymers is the in situ formation of the this compound ligand during the MOF assembly process. researchgate.net This approach begins with the precursor, 4-mercaptobenzoic acid (4-MBA), instead of the pre-synthesized DTB.

During the hydrothermal or solvothermal reaction, the thiol groups of the 4-MBA molecules undergo an oxidative dimerization to form the disulfide S–S bond, creating the DTB ligand in place. researchgate.netmdpi.comwjpmr.com This newly formed DTB ligand then immediately coordinates with the metal ions present in the reaction mixture to build the final framework. For instance, a zinc-based 3D coordination polymer was synthesized using 4-MBA, where the ligand dimerized in situ to form the 4,4'-disulfanediyldibenzoic acid (DTB) linker. researchgate.net Infrared spectroscopy confirmed the formation of the S-S bond, with a characteristic peak appearing around 475 cm⁻¹, and the disappearance of the S-H peak at 2516 cm⁻¹. researchgate.net Similarly, cadmium-based and cobalt-based MOFs have been successfully constructed using this in situ dimerization of mercaptobenzoic acid derivatives. mdpi.comwjpmr.comacs.org

This strategy offers several advantages:

It can lead to the formation of novel or otherwise inaccessible framework topologies. researchgate.net

The reaction conditions (e.g., presence of metal ions, solvent system) can influence the oxidative coupling, providing a degree of control over the final structure. rsc.org

This in situ approach highlights a shift from using pre-formed, rigid linkers to employing dynamic precursors that react and self-assemble under specific, controlled conditions to generate complex, functional materials. researchgate.netrsc.org

Optimization of Reaction Parameters for Yield and Purity

Achieving high yield and purity in the synthesis of fine chemicals like this compound is essential for both economic viability and the quality of downstream products. lookchem.com Optimization strategies focus on fine-tuning various reaction parameters to maximize the desired product formation while minimizing side reactions and impurities.

For the conventional synthesis of DTB via the oxidation of 4-mercaptobenzoic acid, key parameters to optimize include:

Choice of Oxidant: While hydrogen peroxide is common, other oxidizing agents like dimethyl sulfoxide (DMSO) can be used. The choice of oxidant can affect reaction rate, selectivity, and the byproducts formed.

Temperature: Reaction temperature influences the rate of both the desired oxidation and potential side reactions. Higher temperatures may speed up the reaction but can also lead to degradation or the formation of impurities.

pH: The pH of the reaction medium is critical. The initial dissolution of 4-mercaptobenzoic acid is typically done under basic conditions to deprotonate the carboxylic acid and thiol groups, making the thiol more susceptible to oxidation. The final product is then precipitated by carefully adjusting the pH to an acidic range.

Reactant Concentration and Ratio: The relative concentrations of the precursor, oxidant, and any catalysts can significantly impact the reaction outcome. lookchem.com

Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion, but excessively long times can increase the chance of byproduct formation.

In the context of novel synthetic methods like in situ ligand formation, the optimization parameters become more complex. For hydrothermal and solvothermal syntheses of MOFs, factors such as the specific metal salt, the metal-to-ligand ratio, the solvent system, temperature, and heating/cooling rates all play a crucial role in determining the crystallinity, phase purity, and final structure of the product. researchgate.netnih.gov Modulators, such as other acids (e.g., formic acid, HCl), can be added to the reaction mixture to slow down the crystallization kinetics, which can lead to higher quality, more crystalline products. researchgate.net

The table below illustrates how a single parameter change can affect the outcome in a related synthesis.

Table 2: Effect of Temperature on Nickel MOF Synthesis

| Synthesis Temperature (°C) | Resulting Specific Surface Area (m²/g) | Average Pore Diameter (nm) | Ref |

| 120 | 189.55 | 22.3 | nih.gov |

| 150 | 254.13 | 25.7 | nih.gov |

| 180 | 311.99 | 29.2 | nih.gov |

| 210 | 213.52 | 35.4 | nih.gov |

As the data shows, a temperature of 180°C was found to be optimal for achieving the highest surface area in this specific MOF synthesis, demonstrating the importance of systematic parameter optimization. nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound and its derivatives involves making environmentally conscious choices regarding solvents, reagents, and energy consumption.

Key areas for implementing green chemistry principles include:

Safer Solvents and Auxiliaries: Traditional organic syntheses often use volatile and hazardous organic solvents. A greener approach favors the use of water as a solvent where possible. The oxidation of 4-mercaptobenzoic acid can be performed in aqueous solutions, significantly improving the environmental profile of the synthesis. If organic solvents are necessary, choosing less toxic and more environmentally benign options is preferred.

Use of Renewable Feedstocks: While not yet common for this specific compound, a core green chemistry principle is the use of starting materials derived from renewable resources rather than petrochemicals.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can, in principle, be recycled, reducing waste. While the oxidation of thiols can be spontaneous or use stoichiometric oxidants like hydrogen peroxide, exploring catalytic air oxidation using a suitable catalyst could represent a greener alternative.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy requirements. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy consumption by providing efficient, targeted heating. researchgate.net For example, the synthesis of benzilic acid using a solvent-free, heated method was more efficient than a traditional reflux method.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The oxidation of 4-mercaptobenzoic acid to DTB has a good atom economy, as the primary byproduct when using an oxidant like H₂O₂ is water. In situ syntheses within MOF construction also demonstrate high atom economy as the ligand is formed and immediately incorporated into the final structure. researchgate.net

Prevention of Waste: It is better to prevent waste than to treat or clean it up after it has been created. By optimizing reactions for high yield and selectivity (as discussed in section 2.3), the generation of waste is inherently minimized. Using efficient purification methods, such as agitated nutsche filter dryers (ANFDs) that combine filtration, washing, and drying in a single closed system, can also reduce waste and solvent loss. lookchem.com

One study reported the oxidation of 4-mercaptobenzoic acid using oxygen at 120°C as an example of a green chemistry approach, highlighting the move away from harsher chemical oxidants. The continued application of these principles is crucial for developing more sustainable and environmentally responsible methods for synthesizing this compound.

Coordination Chemistry of 4,4 Dithiobisbenzoic Acid

Ligand Design Principles and Coordination Motifs

The design of ligands is a cornerstone of coordination chemistry, as the ligand's structure dictates the geometry and properties of the resulting metal complex. 4,4'-Dithiobisbenzoic acid is an exemplary ligand that embodies key design principles for the construction of functional coordination polymers. a2bchem.com Its rigid backbone, a consequence of the two phenyl rings, provides a predictable framework for the formation of extended structures. The two carboxylate groups, positioned at opposite ends of the molecule, act as effective coordination sites for metal ions, facilitating the formation of one-, two-, or three-dimensional networks. wikipedia.org

The coordination motifs of this compound are diverse and depend on several factors, including the choice of metal ion, the reaction conditions, and the presence of auxiliary ligands. The carboxylate groups can coordinate to metal centers in a monodentate, bidentate, or bridging fashion. This flexibility in coordination modes allows for the formation of a wide variety of network topologies. mdpi.com For instance, in a recently synthesized zinc-based 3D coordination polymer, the 4,4'-dithiobisbenzoate ligands exhibited both chelating and monodentate coordination modes. acs.org

Formation of Metal-Organic Frameworks (MOFs) with this compound

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.org The use of this compound as a linker in MOF synthesis has led to the development of materials with unique properties and potential applications. researchgate.net

Design and Synthesis of Redox-Responsive MOFs for Controlled Release Systems

A significant area of research has focused on the design of "smart" MOFs that can respond to specific stimuli, such as changes in pH, temperature, or redox potential. espublisher.com The disulfide bond in this compound makes it an ideal candidate for the construction of redox-responsive MOFs. researchgate.net

The disulfide linkage (-S-S-) within the this compound ligand is the key to the redox-responsive behavior of the resulting MOFs. researchgate.net This bond can be selectively cleaved under reducing conditions, such as in the presence of glutathione (B108866) (GSH), a tripeptide found in high concentrations within cancer cells. researchgate.netnih.gov This cleavage leads to the breakdown of the MOF structure and the subsequent release of any encapsulated cargo. researchgate.net This targeted release mechanism is highly desirable for applications in drug delivery, where the therapeutic agent should only be released at the site of action. espublisher.comnih.gov

| Metal Node | Resulting MOF | Key Findings | Reference |

| Zirconium (Zr) | MOF-Zr(DTBA) | Synthesized at 40°C, it showed appropriate size and properties for drug delivery. nih.gov | nih.gov |

| Iron (Fe) | MOF-Fe(DTBA) | Synthesis at higher temperatures (60-120°C) resulted in nanorod or nanofiber shapes, less suitable for drug carriers. sci-hub.se | sci-hub.se |

| Aluminum (Al) | MOF-Al(DTBA) | Investigated as a potential redox-responsive carrier. sci-hub.se | sci-hub.se |

| Manganese (Mn) | Mn MOF | Degrades into Mn2+ ions under acidic and high glutathione conditions, promoting a Fenton-like reaction. bohrium.com | bohrium.com |

Structural Diversity and Topology of this compound-Based MOFs

The combination of this compound with different metal ions and the use of various synthetic conditions can lead to a remarkable structural diversity in the resulting MOFs. mdpi.comrsc.orgrsc.org These MOFs can exhibit a range of network topologies, from one-dimensional chains to complex three-dimensional frameworks. researchgate.netresearchgate.net The flexibility of the disulfide bond and the rotational freedom of the phenyl rings contribute to this structural versatility. The topology of the MOF, which describes the connectivity of the network, is a crucial factor that determines its properties, such as pore size and shape, which in turn affect its potential applications. wikipedia.org For example, a zinc-based 3D coordination polymer synthesized with this compound and 4,4'-bipyridine (B149096) exhibited a rare self-catenated 5-connected underlying net. acs.org

Crystallization and Growth Mechanisms of MOFs Incorporating this compound

The crystallization of MOFs is a complex process that involves the self-assembly of metal ions and organic linkers into a highly ordered structure. nih.gov Understanding the mechanisms of nucleation and crystal growth is essential for controlling the size, morphology, and quality of the resulting MOF crystals. researchgate.net The formation of MOFs incorporating this compound is influenced by factors such as the solvent, temperature, and the concentrations of the reactants. nih.gov Studies on MOF crystallization have revealed both classical and non-classical pathways, including particle attachment and coalescence. nih.gov In some cases, the this compound ligand is formed in situ through the S-S bond dimerization of a precursor like 4-mercaptobenzoic acid during the synthesis of the coordination polymer. acs.org

Discrete Metal Complexes and Coordination Polymers with this compound Linkers

The bifunctional nature of this compound (H₂dtbb), characterized by two carboxylate groups at opposite ends of a disulfide-bridged aromatic backbone, makes it an exceptional building block in the field of coordination chemistry. This flexible V-shaped linker can adopt various conformations, allowing for the construction of a diverse array of discrete metal complexes and extended coordination polymers with fascinating structural topologies and dimensionalities.

Formation of One-, Two-, and Three-Dimensional Coordination Structures

The dimensionality of coordination polymers constructed from this compound is highly dependent on the coordination geometry of the metal center, the denticity of the ligand, and the presence of ancillary ligands. This versatility has led to the successful synthesis of one-, two-, and three-dimensional networks.

One-Dimensional (1D) Structures: One-dimensional coordination polymers are frequently formed, often presenting as simple chains, loops, or more complex ladder-like structures. For instance, the reaction of cadmium(II) with H₂dtbb and other coligands has yielded one-dimensional infinite structures. researchgate.net Two such examples are [Cd(Hdtbb)(dtbb)0.5(DMF)]n and {[Cd(dtbb)(2,2′-bpy)(H₂O)]·2DMA}n. researchgate.net A novel pentanuclear zinc coordination polymer, [Zn₅(OH)₂(DTBA)₄]n, demonstrates a 1D chain structure built from unique pentagonal zinc secondary building units (SBUs). nih.gov The use of flexible tripyridyl disulfide ligands with coinage metals like copper and silver has also resulted in various 1D topologies, including loop chains and ribbon structures. rsc.org

Two-Dimensional (2D) Structures: By cross-linking 1D chains or through specific coordination modes of the metal ions and ligands, two-dimensional networks can be assembled. These 2D structures often exhibit layered or grid-like architectures. The use of N-donor auxiliary ligands in conjunction with H₂dtbb isomers has proven effective in generating 2D frameworks. For example, complexes such as {[Cd₂(dtbb)₂(1,4-bix)₂]·3DMF}n and [Cd(dtbb)(1,4-btx)]n display two-dimensional frameworks. researchgate.net Similarly, zinc complexes incorporating 4,4'-bipyridine or 1,3-bi(4-pyridyl)propane form 2D networks with distinct cavity shapes and helical pitches. researchgate.net Another example is the copper(II) complex [Cu₂L(H₂O)₄]₂n, which forms a 2D coordination grid (where L is 4,4'-bipyridine-2,6,2',6'-tetracarboxylate). nih.gov

Three-Dimensional (3D) Structures: The construction of three-dimensional coordination polymers represents the highest level of structural complexity, often leading to porous materials known as metal-organic frameworks (MOFs). This compound and its isomers are capable linkers for building robust 3D networks. A notable example is a zinc(II)-based 3D coordination polymer, [Zn₂(4,4′-dsb)₂(4,4′-bpy)₃]·(solvent)x, which features a rare self-catenated 5-connected net. acs.org In this case, the ligand was interestingly formed in situ from the S-S bond dimerization of 4-mercaptobenzoic acid. acs.org Alkaline earth metals also form 3D structures; for instance, a barium complex with 2,2'-dithiobis(benzoic acid) results in a complex 3D coordination polymer where both the carboxylate and sulfur atoms coordinate to the metal. nih.gov Furthermore, isomorphous 3D MOFs with the formula [M(dtb)(4,4′-bipyridine)₁.₅(H₂O)]n (where M = Ni or Co) have been synthesized, demonstrating the reliability of this ligand system in forming higher-dimensional structures. researchgate.net

| Dimensionality | Compound Formula | Metal Ion | Key Structural Features | Reference |

|---|---|---|---|---|

| 1D | [Zn₅(OH)₂(DTBA)₄]n | Zn(II) | Chain structure from pentanuclear zinc units. | nih.gov |

| 1D | {[Cd(dtbb)(2,2′-bpy)(H₂O)]·2DMA}n | Cd(II) | Infinite 1D structure. | researchgate.net |

| 2D | {[Cd₂(dtbb)₂(1,4-bix)₂]·3DMF}n | Cd(II) | 2D framework. | researchgate.net |

| 2D | [Zn(dtb)(4,4′-bipy)]·5H₂O | Zn(II) | 2D network with distinct cavities. | researchgate.net |

| 3D | [Zn₂(4,4′-dsb)₂(4,4′-bpy)₃]·(solvent)x | Zn(II) | Self-catenated 5-connected underlying net. | acs.org |

| 3D | [[Ba₂(OOCC₆H₄SSC₆H₄COO)₂(H₂O)₂]·0.5H₂O]n | Ba(II) | Complex 3D polymer with hepta- and octadentate ligands. | nih.gov |

| 3D | [M(dtb)(4,4′-bipyridine)₁.₅(H₂O)]n (M=Ni, Co) | Ni(II), Co(II) | Isomorphous 3D metal-organic frameworks. | researchgate.net |

Influence of Reaction Conditions on Coordination Architecture

The final architecture of a coordination polymer is not solely determined by the identity of the metal and ligand but is also critically influenced by the specific reaction conditions employed during its synthesis. Factors such as the choice of solvent, temperature, pH, and the presence of auxiliary ligands can direct the self-assembly process towards a particular structural outcome.

Auxiliary Ligands: The introduction of secondary ligands, often nitrogen-containing linkers like bipyridines or imidazoles, plays a pivotal role in dictating the final dimensionality and topology of the network. For example, the coordination of Cd(II) with 2,2'-dithiobisbenzoic acid (H₂dtbb) can result in either 1D or 2D structures depending on the auxiliary N-donor ligand used. researchgate.net The use of 2,2'-bipyridine (B1663995) (2,2'-bpy) leads to a 1D chain, whereas employing 1,4-bis(imidazol-1-ylmethyl)benzene (1,4-bix) results in a 2D framework. researchgate.net This demonstrates that the size, shape, and connectivity of the auxiliary ligand can act as a "pillar" or "cross-linker" to increase structural dimensionality.

In Situ Ligand Formation: In several reported syntheses, the this compound ligand is not introduced as a starting material but is instead formed in situ under the reaction conditions. Hydrothermal or solvothermal treatment of mercaptobenzoic acids (like 2-mercaptobenzoic acid or 4-mercaptobenzoic acid) can induce oxidative S-S bond formation, yielding the dithiobis(benzoic acid) ligand that is then incorporated into the coordination framework. acs.orgnih.gov This synthetic strategy can lead to novel structures that may not be accessible through direct reaction pathways.

Solvent System and Temperature: The choice of solvent and the reaction temperature are critical parameters in solvothermal and hydrothermal syntheses. These factors can influence ligand solubility, reaction kinetics, and the stability of different crystalline phases. For instance, low-temperature (85 °C) solvothermal conditions have been shown to facilitate the in situ cleavage of the disulfide bond in a H₂dtb precursor, leading to the formation of new ligands and coordination polymers. rsc.org In other systems, higher temperatures have been observed to promote the formation of more condensed, higher-dimensional structures. researchgate.net

| Influencing Factor | Observation | Example System | Reference |

|---|---|---|---|

| Auxiliary Ligand | Dimensionality changes from 1D to 2D based on the N-donor coligand. | Cd(II) with H₂dtbb and either 2,2'-bpy (1D) or 1,4-bix (2D). | researchgate.net |

| In Situ Ligand Formation | Dimerization of 4-mercaptobenzoic acid via S-S bond formation under reaction conditions to produce the H₂4,4′-dsb ligand. | Synthesis of a 3D Zn(II) coordination polymer. | acs.org |

| In Situ Ligand Formation | Thiol oxidation of 2-mercaptobenzoic acid to form 2,2'-dithiobis(benzoic acid) during reaction. | Formation of Ca, Sr, and Ba coordination polymers. | nih.gov |

| Temperature | Low temperature (85 °C) solvothermal conditions led to S-S bond cleavage and formation of new ligands in situ. | Zn(II) and Co(II) complexes from a H₂dtb precursor. | rsc.org |

| Metal Ion | The nature of the alkaline earth metal ion (Ca, Sr, vs. Ba) influences the denticity of the ligand and the overall structure. | Complexes of 2,2'-dithiobis(benzoic acid). | nih.gov |

Supramolecular Assembly and Interfacial Chemistry of 4,4 Dithiobisbenzoic Acid

Self-Assembled Monolayers (SAMs) Formation

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate. rsc.orgunibs.itrsc.org In the case of 4,4'-dithiobisbenzoic acid, the disulfide group acts as the anchor, readily chemisorbing onto metal surfaces, particularly gold. researchgate.net This process leads to the formation of a dense, well-ordered monolayer where the molecules are oriented in a specific fashion relative to the substrate. The terminal carboxylic acid groups then dictate the chemistry of the newly formed interface. unibs.itnih.gov

The stability and order of these SAMs are influenced by both the strong sulfur-gold bond and the intermolecular interactions between the aromatic backbones and the terminal functional groups. rsc.orgresearchgate.net

The formation of a this compound SAM on a gold surface is initiated by the cleavage of the disulfide (S-S) bond, followed by the formation of two gold-thiolate (Au-S) bonds per molecule. This strong covalent interaction is the primary driving force for the self-assembly process. researchgate.net The molecules arrange themselves in a densely packed structure, with the benzoic acid moieties extending away from the surface.

The most common and straightforward technique for fabricating this compound SAMs is through spontaneous adsorption from a solution. This process typically involves the following steps:

Substrate Preparation: A clean, smooth substrate, most commonly gold, is prepared. This often involves cleaning with solvents like acetone (B3395972) and isopropanol, followed by drying. qub.ac.uk

Immersion: The gold substrate is immersed in a dilute solution of this compound, typically in a solvent like ethanol (B145695), for a specific duration. unibs.itqub.ac.uk

Self-Assembly: During immersion, the disulfide molecules spontaneously adsorb onto the gold surface, forming a covalent bond and organizing into a monolayer. rsc.orgunibs.it

Rinsing and Drying: After the desired incubation time, the substrate is removed from the solution, rinsed with fresh solvent to remove any non-specifically adsorbed molecules, and dried. qub.ac.uk

The quality and ordering of the resulting monolayer can be influenced by several factors, including the concentration of the thiol solution, the purity of the solvent, the immersion time, and the temperature. qub.ac.uk Techniques such as adding salt to the solution can increase the packing density of the SAM on gold nanoparticles by reducing electrostatic repulsion between adjacent molecules. nih.gov

| Fabrication Parameter | Influence on SAM Formation | Typical Conditions |

| Substrate | Provides the surface for monolayer formation. Gold is commonly used due to its strong affinity for sulfur. | Flame-annealed Au{111}/mica substrates. |

| Solvent | Affects the solubility of the thiol and can influence the orientation of the molecules in the SAM. | Ethanol is a common solvent. |

| Concentration | Influences the rate of SAM formation and the final packing density. | Millimolar (mM) concentrations are often used. |

| Immersion Time | Determines the extent of monolayer formation. Longer times generally lead to more ordered films. | Ranging from a few hours to 24 hours. qub.ac.uk |

| Temperature | Can affect the kinetics of self-assembly and the thermal stability of the resulting monolayer. | Often performed at room temperature. |

This table summarizes the key parameters and their effects on the fabrication of this compound SAMs.

The presence of terminal carboxylic acid groups on the surface of a this compound SAM provides a powerful handle for modulating the surface properties. The chemical reactivity of the surface can be tailored by leveraging these functional groups.

One of the most significant ways to modulate the surface is by changing the pH of the contacting solution. As mentioned, the carboxylic acid groups can be protonated or deprotonated, which in turn alters the surface charge and hydrophilicity. conicet.gov.aracs.org At low pH, the protonated surface is less hydrophilic, while at high pH, the deprotonated surface becomes negatively charged and more hydrophilic. conicet.gov.aracs.org This pH-responsiveness can be used to control the adsorption and desorption of other molecules, such as proteins or charged polymers. nih.gov

Furthermore, the carboxylic acid groups can serve as anchoring points for the covalent attachment of other molecules, such as biomolecules (e.g., proteins, DNA) or specific recognition elements. This functionalization is crucial for the development of biosensors and other bio-interface applications. rsc.org The ability to create a well-defined and functionalizable surface makes this compound a valuable component in surface engineering.

| Stimulus/Modification | Effect on Surface Property | Potential Application |

| pH Change | Alters the protonation state of the carboxylic acid groups, changing surface charge and wettability. conicet.gov.aracs.org | pH-sensitive switches, controlled release systems. conicet.gov.ar |

| Covalent Coupling | Allows for the attachment of other molecules to the carboxylic acid groups. | Biosensors, biocompatible coatings. rsc.org |

| Ionic Strength | Can influence the packing density and stability of the SAM. nih.gov | Fabrication of robust and well-defined surfaces. |

This table illustrates how the properties of a surface functionalized with a this compound SAM can be modulated.

Non-Covalent Interactions in Solid-State Architectures

In the solid state, this compound molecules arrange themselves into well-defined crystalline structures that are stabilized by a network of non-covalent interactions. The most prominent of these is the hydrogen bonding between the carboxylic acid groups of adjacent molecules. researchgate.netnih.gov

Host-Guest Interactions within Supramolecular Systems

This compound has emerged as a valuable building block in the construction of porous supramolecular systems, particularly metal-organic frameworks (MOFs). rsc.orgiapchem.orgaus.edu In this context, it acts as an organic linker that connects metal ions or clusters to form a three-dimensional network. rsc.orgiapchem.org The resulting MOFs can possess well-defined pores and cavities, making them suitable for host-guest applications such as gas storage, separation, and drug delivery. rsc.orgsrce.hrfrontiersin.org

The disulfide bond within the this compound linker can impart redox-responsive properties to the MOF. iapchem.orgespublisher.comnih.gov This is because the S-S bond can be cleaved under specific reducing conditions, such as in the presence of glutathione (B108866) (GSH), which is found in higher concentrations in cancer cells compared to normal cells. iapchem.orgespublisher.com This redox-responsiveness allows for the controlled release of guest molecules (e.g., anticancer drugs) encapsulated within the MOF's pores, enabling targeted drug delivery. iapchem.orgnih.gov For instance, a MOF constructed from zirconium metal nodes and this compound has been shown to be a suitable carrier for the anticancer drug curcumin, with the release being triggered by GSH. nih.gov

The ability to create functional, responsive host-guest systems highlights the importance of this compound in the field of supramolecular chemistry and materials science. nih.govrsc.org

Advanced Characterization Techniques and Structural Elucidation of 4,4 Dithiobisbenzoic Acid Compounds

Spectroscopic Methods for Structural Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure of 4,4'-Dithiobisbenzoic acid by examining the interaction of the molecule with electromagnetic radiation.

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its molecular structure. The most prominent of these is the broad absorption band associated with the O-H stretching vibration of the carboxylic acid's hydroxyl group, which is typically observed in the 2500-3300 cm⁻¹ region. researchgate.net The breadth of this peak is a result of hydrogen bonding. Another key feature is the sharp and strong absorption from the carbonyl (C=O) group's stretching vibration, which appears in the range of 1680-1710 cm⁻¹. researchgate.net

Further characteristic peaks include those for the aromatic C-H stretching vibrations, typically found between 3000 and 3100 cm⁻¹, and the C-C stretching vibrations within the aromatic ring, which give rise to absorptions in the 1450-1600 cm⁻¹ range. The C-O stretching of the carboxylic acid group can also be observed between 1210 and 1320 cm⁻¹. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretching (H-bonded) | 2500 - 3300 (Broad) |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Carbonyl (C=O) | Stretching | 1680 - 1710 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Carboxylic Acid (C-O) | Stretching | 1210 - 1320 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are used.

In the ¹H NMR spectrum, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, typically above 12 ppm, due to its acidic nature and hydrogen bonding. The aromatic protons on the two benzene (B151609) rings will show a characteristic splitting pattern. Due to the para-substitution, two sets of doublets are expected for the aromatic protons. The protons ortho to the carboxylic acid group are expected to resonate at a different frequency than the protons ortho to the disulfide bridge.

In the ¹³C NMR spectrum, distinct signals are expected for each unique carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 165-175 ppm. The aromatic carbons will have signals in the range of 120-150 ppm. The carbon attached to the disulfide bond (ipso-carbon) and the carbon attached to the carboxyl group will have distinct chemical shifts from the other aromatic carbons.

| Nucleus | Type of Atom | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | >12 (broad s) |

| Aromatic (Ar-H) | 7.5 - 8.5 (d) | |

| ¹³C | Carbonyl (-C=O) | 165 - 175 |

| Aromatic (Ar-C) | 120 - 150 | |

| Aromatic (ipso-C-S) | ~140 |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a valuable complementary technique to IR spectroscopy, particularly for identifying non-polar bonds. A key application in the analysis of this compound is the detection of the sulfur-sulfur (S-S) bond in the disulfide bridge. The S-S stretching vibration gives rise to a characteristic peak in the Raman spectrum, typically in the range of 500-550 cm⁻¹. This peak is often weak in the IR spectrum, making Raman spectroscopy the preferred method for its identification. Additionally, the carbon-sulfur (C-S) stretching vibration can be observed, usually in the 630-700 cm⁻¹ region. The S-S stretching frequency can also provide information about the dihedral angle of the C-S-S-C bond. wikipedia.org

| Bond | Vibrational Mode | Typical Raman Shift (cm⁻¹) |

|---|---|---|

| S-S | Stretching | 500 - 550 |

| C-S | Stretching | 630 - 700 |

Diffraction Techniques for Crystalline Structures

Diffraction techniques are essential for determining the arrangement of atoms in the solid state, providing definitive information on the crystal structure.

| Parameter | Description | Typical Information Provided |

|---|---|---|

| CCDC Number | Database Deposition Code | 755433 |

| Crystal System | One of the seven crystal systems | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the crystal | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell | Length in Å, Angles in ° |

| Volume (V) | Volume of the unit cell | ų |

| Z | Number of molecules per unit cell | Integer value |

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystallinity

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk powder sample. Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline solid. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample. For this compound, PXRD can be used to confirm the identity of a synthesized batch by comparing its diffraction pattern to a known standard. It is also a valuable tool for assessing the sample's crystallinity and for identifying the presence of different polymorphic forms or impurities. The PXRD pattern consists of a series of peaks at specific diffraction angles (2θ), with the position and intensity of the peaks being characteristic of the material's crystal structure.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4,4′-Sulfonyldibenzoic acid |

Mass Spectrometry for Molecular Weight Distribution and Compositional Features

Mass spectrometry is a fundamental technique for the precise determination of the molecular weight and confirmation of the elemental composition of this compound. The molecular formula of this compound is C₁₄H₁₀O₄S₂ alfa-chemistry.comscbt.com, corresponding to a molecular weight of approximately 306.34 g/mol scbt.comnih.gov. High-resolution mass spectrometry can provide the exact mass, which has been computed to be 306.00205114 Da nih.gov.

Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed for the analysis of benzoic acid derivatives nih.govvu.edu.aunih.gov. In tandem mass spectrometry (MS/MS), the parent ion of this compound can be subjected to collision-induced dissociation to study its fragmentation patterns, which provides valuable information about its structural features.

Key fragmentation pathways for this compound would likely involve:

Cleavage of the disulfide (S-S) bond: This is a characteristic fragmentation for disulfides, which would result in two fragments corresponding to 4-mercaptobenzoic acid radicals or ions.

Decarboxylation: The loss of one or both carboxyl groups (-COOH) as carbon dioxide (CO₂) is a common fragmentation pathway for benzoic acids under mass spectrometric conditions vu.edu.au.

These fragmentation patterns allow for unambiguous identification of the compound and can be used to characterize its derivatives or its presence in complex mixtures and composite materials.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₀O₄S₂ | alfa-chemistry.comscbt.comnih.gov |

| Average Molecular Weight | 306.34 g/mol | scbt.com |

| Monoisotopic (Exact) Mass | 306.00205114 Da | nih.gov |

Microscopic Techniques for Morphological and Surface Analysis

Microscopic techniques are indispensable for visualizing the morphology and surface characteristics of materials incorporating this compound, particularly in the context of self-assembled monolayers (SAMs), thin films, and nanoparticles.

Transmission Electron Microscopy (TEM) offers insights into the internal structure of materials. nih.govescholarship.org It is particularly useful for characterizing nanoparticles or thin films where this compound acts as a linker or surface ligand. TEM can be used to determine the size and shape of nanoparticles and to visualize how the organic molecule is distributed, for example, in forming a shell around a metallic core. Although sample preparation can be challenging for organic materials due to potential beam damage, modern TEM techniques allow for detailed structural analysis at the nanoscale. nih.govnih.gov

Atomic Force Microscopy (AFM) is a powerful tool for characterizing surfaces at the nanoscale and is exceptionally well-suited for studying self-assembled monolayers (SAMs) of this compound. mdpi.com AFM can provide detailed topographical images of the SAM on a substrate (like gold), revealing the packing arrangement of the molecules, the presence of domains, and surface defects with sub-nanometer resolution. csic.es Beyond imaging, AFM can also measure nanomechanical properties such as surface elasticity and adhesion, which are correlated with the ordering and density of the monolayer csic.es. This makes AFM essential for understanding the formation and structural integrity of SAMs derived from this compound uh.edu.

Theoretical and Computational Studies of 4,4 Dithiobisbenzoic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a widely used approach for calculating molecular properties because it offers a good balance between accuracy and computational cost. nih.gov DFT calculations for 4,4'-dithiobisbenzoic acid can elucidate its fundamental electronic properties and predict its chemical reactivity. These calculations typically involve the use of functionals, such as B3LYP, and basis sets, like 6-311++G(d,p), to approximate the solutions to the Schrödinger equation. nih.govnih.gov The resulting data can predict the molecule's geometry, spectroscopic signatures, and the distribution of its frontier molecular orbitals. nih.gov

A fundamental step in computational chemistry is determining the most stable three-dimensional arrangement of a molecule, known as its optimized geometry. For this compound, this involves calculating the bond lengths, bond angles, and dihedral (torsional) angles that correspond to the lowest energy state of the molecule. actascientific.com Conformational analysis is also crucial, as rotation around single bonds, particularly the C-S and S-S bonds, can lead to different spatial arrangements (conformers) with varying energies. selcuk.edu.tr DFT calculations can map the potential energy surface to identify the global minimum energy conformer, which is the most stable and predominant form of the molecule under given conditions. selcuk.edu.tr

| Parameter | Description | Significance |

|---|---|---|

| Bond Lengths (Å) | Distances between bonded atoms (e.g., C=O, C-C, C-S, S-S, O-H). | Determines the basic structure and stability of the molecule. |

| Bond Angles (°) | Angles between three connected atoms (e.g., O=C-O, C-S-S). | Defines the molecule's shape and steric environment. |

| Dihedral Angles (°) | Torsional angle involving four atoms, describing rotation around a central bond (e.g., C-S-S-C). | Crucial for identifying different conformers and understanding molecular flexibility. |

DFT calculations are a reliable method for predicting various spectroscopic properties of molecules. nih.gov By calculating the vibrational frequencies, one can simulate the infrared (IR) and Raman spectra of this compound. researchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes, such as the characteristic stretches of the C=O, O-H, and S-S bonds. nih.govresearchgate.net It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the theoretical model and improve agreement with experimental results. nih.gov Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), aiding in the interpretation of experimental NMR spectra. nih.govnih.gov

| Spectroscopy Type | Predicted Data | Information Gained |

|---|---|---|

| Infrared (IR) & Raman | Vibrational frequencies and intensities. | Identification of functional groups and confirmation of molecular structure. |

| NMR | ¹H and ¹³C chemical shifts. | Information on the chemical environment of each atom. |

| UV-Visible | Electronic transition energies and oscillator strengths. | Understanding of electronic structure and optical properties. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. youtube.com The energies and spatial distributions of these orbitals are fundamental in determining the chemical reactivity and electronic properties of a molecule. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. youtube.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. youtube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich disulfide bridge and the aromatic rings, while the LUMO would likely be distributed across the π-system of the benzoic acid moieties. mdpi.com

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Related to the ionization potential; indicates electron-donating ability. nih.gov |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Related to the electron affinity; indicates electron-accepting ability. nih.gov |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity, kinetic stability, and optical properties. nih.gov |

| Chemical Potential | μ | Measures the tendency of an electron to escape from the system. mdpi.com |

| Chemical Hardness | η | Measures the resistance to charge transfer. mdpi.com |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. nih.gov For this compound, MD simulations can be used to study its behavior in different environments, such as in various solvents or interacting with surfaces. These simulations rely on force fields, such as the General Amber Force Field (GAFF), which define the potential energy of the system based on the positions of its particles. nih.gov By simulating the trajectory of the molecule over time, MD can provide insights into its conformational flexibility, solvation processes, and the nature of its interactions with surrounding molecules. nih.govnih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. In a QSPR study of this compound and related compounds, various molecular descriptors would be calculated using computational methods. These descriptors can be electronic (e.g., HOMO-LUMO gap, dipole moment), topological (e.g., connectivity indices), or geometrical (e.g., surface area, volume). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with a specific experimental property (e.g., melting point, solubility, reactivity). Such models can be valuable for predicting the properties of new, unsynthesized compounds based solely on their molecular structure.

Electrochemical Behavior and Applications of 4,4 Dithiobisbenzoic Acid

Redox Chemistry of the Disulfide Bond

The electrochemical behavior of 4,4'-dithiobisbenzoic acid is fundamentally governed by the redox chemistry of its disulfide bond (-S-S-). This bond can undergo a reversible reduction-oxidation (redox) reaction. The interconversion between the disulfide form and the corresponding thiol form is a key electrochemical process. libretexts.orglibretexts.org In the oxidized state, the compound exists as this compound, containing a sulfur-sulfur bond. libretexts.org Through an electrochemical reduction process, this disulfide bond is cleaved, and two thiol groups (-SH) are formed, resulting in two molecules of 4-mercaptobenzoic acid (MBA). fiu.edu

(HOOC-C₆H₄-S-S-C₆H₄-COOH) + 2e⁻ + 2H⁺ ⇌ 2 (HOOC-C₆H₄-SH)

The disulfide form is considered the oxidized state, while the free thiol form is the reduced state. libretexts.orglibretexts.org This redox activity is central to the compound's function in various electrochemical applications. The mechanism involves the nucleophilic attack of a thiolate anion on the disulfide bond, leading to the displacement of one sulfur atom and the formation of a new disulfide bond in a process known as thiol-disulfide exchange. fiu.edu The stability and reversibility of this redox couple are crucial for its use in creating self-assembled monolayers on electrode surfaces and in the development of electrochemical sensors.

Electrochemical Characterization Techniques

To investigate the redox properties and interfacial behavior of this compound, several electrochemical techniques are employed. Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are two of the most significant methods for its characterization.

Cyclic voltammetry is a potentiodynamic electrochemical measurement technique used to study the redox behavior of molecules. rjpbcs.com When characterizing this compound or, more commonly, the self-assembled monolayers of its reduced form (4-mercaptobenzoic acid) on electrode surfaces (like gold or platinum), CV provides critical information.

A typical cyclic voltammogram for a compound with a disulfide bond will show a cathodic peak corresponding to the reduction of the -S-S- bond to two -SH groups and an anodic peak corresponding to the reverse oxidation process. The position of these peaks on the potential axis provides information about the reduction and oxidation potentials of the molecule. mdpi.comdtu.dk The shape and separation of the peaks can indicate the reversibility and kinetics of the electron transfer process. For instance, a systematic study on similar dithiocarboxylic acid derivatives showed a well-defined anodic wave corresponding to a diffusion-controlled process. ijcce.ac.ir In the case of the dimer, a two-electron oxidation wave was observed, which is consistent with the formation of the disulfide bond from two thiol molecules. ijcce.ac.ir

Table 1: Representative Cyclic Voltammetry Parameters for Disulfide/Thiol Redox Couples

| Parameter | Description | Typical Observation |

|---|---|---|

| Cathodic Peak Potential (Epc) | Potential at which the reduction of the disulfide bond occurs. | A distinct peak in the negative potential scan. |

| Anodic Peak Potential (Epa) | Potential at which the oxidation of thiol groups to a disulfide bond occurs. | A corresponding peak in the positive potential scan. |

| Peak Separation (ΔEp) | The difference between Epa and Epc. | For a reversible, one-electron transfer process, ΔEp is close to 59/n mV (where n is the number of electrons). Larger separations can indicate slower electron transfer kinetics. |

Note: The exact values depend on experimental conditions such as the electrode material, solvent, supporting electrolyte, pH, and scan rate.

Electrochemical Impedance Spectroscopy is a powerful non-destructive technique for characterizing the interfacial properties of electrodes. nih.govjecst.org It is particularly useful for studying electrodes modified with molecules like this compound. EIS measures the impedance of a system over a range of frequencies, allowing for the modeling of the interface as an equivalent circuit. researchgate.netelectrochemsci.org

When an electrode is modified with a layer of this compound (or its thiol form), EIS can provide information about:

Charge Transfer Resistance (Rct): This represents the resistance to the flow of electrons between the electrode and the redox species in the solution. A higher Rct indicates a more insulating layer or slower electron transfer kinetics.

Double-Layer Capacitance (Cdl): This relates to the capacitance of the electrical double layer formed at the electrode-electrolyte interface. Changes in Cdl can indicate the formation of a molecular layer on the electrode surface.

Solution Resistance (Rs): The resistance of the electrolyte solution.

The data is often presented as a Nyquist plot. For a simple redox process, the plot often shows a semicircle at high frequencies, the diameter of which corresponds to the charge transfer resistance. electrochemsci.org The formation of a self-assembled monolayer of 4-mercaptobenzoic acid (from the reduction of this compound) on a gold electrode, for example, would typically lead to an increase in Rct, signifying that the monolayer is acting as a barrier to electron transfer for other redox probes in the solution. nih.gov

Integration in Electrochemical Sensing Platforms

This compound and its reduced form, 4-mercaptobenzoic acid (MBA), are extensively used in the fabrication of electrochemical sensing platforms. rsc.org The key to its utility lies in its bifunctional nature. The disulfide (or thiol) group provides a strong anchoring point to metal surfaces, particularly gold, through the formation of a stable Au-S bond. researchgate.net This leads to the formation of a stable and well-ordered self-assembled monolayer (SAM).

The other end of the molecule features a carboxylic acid (-COOH) group. This functional group is readily available for further chemical modification, allowing for the immobilization of various biological recognition elements such as enzymes, antibodies, or DNA. This versatility makes it a crucial component in the design of biosensors.

For example, an electrochemical sensor for the detection of copper ions (Cu²⁺) was developed using 4-mercaptobenzoic acid to modify gold nanoislands. The carboxyl groups of the MBA were able to chelate with the target Cu²⁺ ions. researchgate.net Similarly, sensors for ascorbic acid and uric acid have been developed by functionalizing carbon nanotubes with 4-aminobenzoic acid, a structurally related compound, demonstrating the utility of the carboxylic acid group in sensor design. researchgate.net The ability to form a stable modifying layer that can be further functionalized is a cornerstone of its application in creating sensitive and selective electrochemical sensors. mdpi.com

Role in Electrosynthesis and Catalysis

In the fields of electrosynthesis and electrocatalysis, this compound can play a role primarily as a surface modifier for electrodes. While not typically a direct catalyst itself, its ability to form robust self-assembled monolayers allows for the creation of tailored electrode surfaces that can influence electrochemical reactions.

In electrosynthesis , which uses electrical energy to drive chemical reactions, modifying an electrode surface can alter the reaction pathway, improve product selectivity, or prevent electrode fouling. harvard.eduresearchgate.net By forming a SAM of 4-mercaptobenzoic acid on an electrode, the surface properties (such as hydrophilicity and charge) can be precisely controlled. This can influence the adsorption of reactants and intermediates, thereby guiding the synthetic route.

In electrocatalysis , the goal is to accelerate an electrochemical reaction by using a catalyst immobilized on the electrode surface. nih.gov The SAM of 4-mercaptobenzoic acid can serve as a platform for anchoring catalytic nanoparticles or molecular catalysts. The carboxylic acid groups can be used to coordinate with metal ions or bind to nanoparticles, creating a stable and catalytically active electrode. This approach combines the stability of the SAM with the high catalytic activity of the immobilized species, leading to enhanced performance in reactions such as alcohol oxidation or oxygen reduction.

Advanced Applications of 4,4 Dithiobisbenzoic Acid in Functional Materials

Application in Porous Materials and Gas Adsorption

The synthesis of porous materials, such as metal-organic frameworks (MOFs), for gas adsorption and separation is a significant area of research. These materials are constructed from metal nodes connected by organic linkers, typically containing carboxylate groups. While numerous dicarboxylic acids have been employed as linkers to create MOFs with tailored pore sizes and functionalities for capturing gases like carbon dioxide and methane, specific studies detailing the use of 4,4'-Dithiobisbenzoic acid as the primary linker for such applications are not found in the current body of scientific literature. The potential of the disulfide bond within this linker to influence the framework's flexibility or interact with specific gas molecules remains an unexplored area of research.

Utilization in Catalysis and Photocatalysis

Coordination polymers and other materials derived from organic linkers are often investigated for their catalytic and photocatalytic properties. These materials can offer high surface areas and tunable electronic properties, making them suitable for catalyzing various chemical reactions, including the degradation of organic pollutants. However, research focusing on the catalytic or photocatalytic activity of materials synthesized specifically with this compound is not prominently featured in scientific publications. Studies on coordination polymers for photocatalysis have explored a variety of organic ligands, but detailed reports on the performance and mechanistic pathways of this compound-based systems are absent.

Contributions to Responsive Materials Design

The design of "smart" or responsive materials that change their properties in response to external stimuli is a rapidly growing field. The disulfide bond (-S-S-) is a well-known redox-responsive functional group. It can be cleaved in the presence of reducing agents, such as glutathione (B108866), which is found in higher concentrations within cancer cells compared to healthy tissues. This property makes disulfide-containing molecules attractive for creating drug delivery systems that release their payload in a targeted manner.

Theoretically, the disulfide bond in this compound makes it an excellent candidate for incorporation into polymers to create redox-responsive materials. However, specific examples of polymers or materials synthesized using this compound for this purpose, along with detailed studies of their responsive behavior and performance data, are not described in the available literature. Research in this area has utilized other disulfide-containing molecules, but the specific contributions of this compound remain to be investigated and reported.

Q & A

Basic: What are the key considerations for synthesizing and characterizing 4,4'-Dithiobisbenzoic Acid (DTBA)?

Methodological Answer:

DTBA is synthesized via oxidative coupling of 4-mercaptobenzoic acid (4-MBA) using oxidizing agents like hydrogen peroxide or iodine. Characterization requires a combination of techniques:

- Purity Analysis: High-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) to confirm ≥95% purity, as commercial batches often vary in trace impurities .

- Structural Confirmation: Fourier-transform infrared spectroscopy (FTIR) to identify disulfide (-S-S-) and carboxylic acid (-COOH) groups. X-ray crystallography can resolve crystal packing, but DTBA’s propensity for disulfide bond cleavage under light complicates single-crystal growth .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) detects molecular ions at m/z 306 (C₁₄H₁₀O₄S₂⁻) and fragments like 4-MBA (m/z 153) .

Basic: How should DTBA be stored and handled to ensure stability in experimental workflows?

Methodological Answer:

- Storage: Keep in airtight containers under inert gas (e.g., argon) at 4°C to prevent oxidation of disulfide bonds. Avoid exposure to light, which induces cleavage into 4-MBA radicals .

- Handling: Use gloveboxes for moisture-sensitive reactions. DTBA’s carboxylic acid groups can react with amines or metal ions; pre-functionalization (e.g., esterification) is recommended for applications in aqueous media .

- Safety: Wear nitrile gloves and eye protection. DTBA is not classified as acutely toxic, but dust inhalation may irritate mucous membranes .

Advanced: How does DTBA function as a ligand in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?

Methodological Answer:

DTBA’s disulfide bridge stabilizes Cu(I) by forming a chelate complex, preventing oxidation to Cu(II). Experimental design should include:

- Ligand-to-Cu Ratio Optimization: A 2:1 molar ratio (DTBA:Cu) maximizes catalytic efficiency, as excess ligand may sterically hinder substrate binding .

- Solvent Compatibility: Use polar aprotic solvents (e.g., DMSO) to enhance ligand solubility. Avoid reducing agents (e.g., ascorbate) that might cleave disulfide bonds .

- Post-Reaction Analysis: Monitor ligand degradation via UV-Vis spectroscopy (absorbance at 260 nm for disulfide cleavage products) .

Advanced: What experimental approaches are used to study DTBA’s role in metal-organic framework (MOF) construction?

Methodological Answer:

DTBA acts as a ditopic linker in MOFs due to its two carboxylic acid groups. Key steps include:

- Solvothermal Synthesis: Combine DTBA with metal salts (e.g., Zn(NO₃)₂) in DMF/water at 80–120°C for 24–72 hours. Adjust pH to 4–5 to deprotonate carboxylic acids .

- Stability Testing: Expose MOFs to UV light to assess DTBA’s disulfide bond integrity. Use X-ray photoelectron spectroscopy (XPS) to detect sulfur oxidation states (S⁻² in DTBA vs. S⁰ in cleavage products) .

- Surface Plasmon Resonance (SPR): For Ag nanoparticle (Ag NP)-MOF composites, DTBA’s ionization under laser irradiation enhances Ag NP binding efficiency .

Advanced: How can researchers resolve contradictions in DTBA’s reactivity across studies?

Methodological Answer:

Discrepancies often arise from impurities or environmental factors:

- Purity Validation: Compare commercial batches (e.g., 95% vs. 98% purity) using HPLC. Trace 4-MBA impurities (from disulfide cleavage) can act as unintended ligands or reducing agents .

- Environmental Controls: Replicate experiments under strict O₂-free conditions (e.g., Schlenk line) to isolate DTBA’s inherent reactivity from oxidative side reactions .

- Kinetic Studies: Use stopped-flow spectroscopy to measure disulfide bond cleavage rates under varying light intensities (e.g., 532 nm laser) .

Advanced: What are the challenges in leveraging DTBA for surface-enhanced Raman spectroscopy (SERS) applications?

Methodological Answer:

DTBA’s bimolecular ionization under laser irradiation creates SERS-active hotspots. Challenges include:

- Substrate Compatibility: Ag NPs show higher plasmonic enhancement than Au NPs. Pre-functionalize NPs with DTBA via thiol adsorption (30 min incubation, pH 7.4) .

- Signal Reproducibility: Control laser power (<5 mW) to avoid excessive cleavage of DTBA into 4-MBA, which reduces signal consistency .

- Quantitative Analysis: Normalize SERS signals using internal standards (e.g., deuterated solvents) to account for spatial variations in hotspot density .

Basic: What spectroscopic techniques are optimal for monitoring DTBA’s degradation in biological buffers?

Methodological Answer:

- UV-Vis Spectroscopy: Track absorbance at 260 nm (π→π* transitions of aromatic rings) to detect cleavage products .

- Cyclic Voltammetry (CV): Identify redox peaks corresponding to disulfide bond reduction (-0.3 V vs. Ag/AgCl) in phosphate-buffered saline (PBS) .

- Fluorescence Quenching: DTBA’s non-fluorescent nature allows use as a quencher in Förster resonance energy transfer (FRET) systems with fluorophore-tagged biomolecules .

Advanced: How does DTBA compare to other dithiol-based linkers in nanoparticle functionalization?

Methodological Answer:

- Stability: DTBA’s disulfide bond is more oxidation-resistant than dithiothreitol (DTT) but less stable than aromatic dithiols (e.g., 2,2’-dithiodibenzoic acid) .

- Binding Kinetics: Surface plasmon resonance (SPR) shows DTBA’s adsorption onto Au NPs follows Langmuir kinetics (ΔG ≈ −25 kJ/mol), with faster binding than aliphatic dithiols .

- Applications: DTBA’s carboxylic acids enable post-functionalization (e.g., EDC/NHS coupling to antibodies), making it superior to non-reactive dithiols in biosensor design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro